molecular formula C7H8O3 B1267614 3-Oxabicyclo[3.2.1]octane-2,4-dione CAS No. 6054-16-6

3-Oxabicyclo[3.2.1]octane-2,4-dione

Cat. No. B1267614
Key on ui cas rn: 6054-16-6
M. Wt: 140.14 g/mol
InChI Key: HVHURIINGLSKBG-UHFFFAOYSA-N
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Patent
US05242911

Procedure details

A solution of 1.63 g of cis-cyclopentane-1,3-dicarboxylic acid in 8.2 ml of acetic anhydride was heated in an oil bath at ca. 100° C. for 45 minutes. The excess acetic anhydride and acetic acid were removed by evaporation in vacuo to give a solid which was triturated under diethyl ether. This afforded 1.14 g (79% yield) of the title anhydride.
Name
cis-cyclopentane-1,3-dicarboxylic acid
Quantity
1.63 g
Type
reactant
Reaction Step One
Quantity
8.2 mL
Type
solvent
Reaction Step One
Yield
79%

Identifiers

REACTION_CXSMILES
[C@H:1]1([C:9]([OH:11])=[O:10])[CH2:5][CH2:4][C@@H:3]([C:6]([OH:8])=O)[CH2:2]1>C(OC(=O)C)(=O)C>[CH:1]12[CH2:2][CH:3]([CH2:4][CH2:5]1)[C:6](=[O:8])[O:11][C:9]2=[O:10]

Inputs

Step One
Name
cis-cyclopentane-1,3-dicarboxylic acid
Quantity
1.63 g
Type
reactant
Smiles
[C@H]1(C[C@@H](CC1)C(=O)O)C(=O)O
Name
Quantity
8.2 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The excess acetic anhydride and acetic acid were removed by evaporation in vacuo
CUSTOM
Type
CUSTOM
Details
to give a solid which
CUSTOM
Type
CUSTOM
Details
was triturated under diethyl ether

Outcomes

Product
Name
Type
product
Smiles
C12C(OC(C(CC1)C2)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.14 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 78.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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